2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE
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Overview
Description
2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE is a complex organic compound that features a combination of bromine, chlorine, and sulfonyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions The sulfonyl group is then added through a sulfonation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove or modify existing functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a dehalogenated compound.
Scientific Research Applications
2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENYL)-4-(4-METHYLBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE
- 2-(4-CHLOROPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE
- 2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIETHYL-1,3-OXAZOL-5-AMINE
Uniqueness
The uniqueness of 2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups, which can impart unique chemical and biological properties
Properties
IUPAC Name |
2-(4-bromophenyl)-4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3S/c1-21(2)17-16(25(22,23)14-9-7-13(19)8-10-14)20-15(24-17)11-3-5-12(18)6-4-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSIZCQUMSZURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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